molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Numéro de catalogue: B1267543
Numéro CAS: 78190-11-1
Poids moléculaire: 263.29 g/mol
Clé InChI: FFLPIVZNYJKKDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Hydrogenation of 3-Pyridinecarboxylic Acid to 3-Piperidinecarboxylic Acid

Reaction Conditions and Catalytic Systems

The foundational step in synthesizing 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves the hydrogenation of 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid. As detailed in patent CN102174011A, this process employs a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen (3–5 MPa) and elevated temperatures (80–100°C). The reaction proceeds in an aqueous medium, with catalyst loading optimized at 1–3% relative to the substrate mass. For example, a 100 kg batch of 3-pyridinecarboxylic acid requires 3 kg of 5% Pd/C, dissolved in 600 kg of water.

The hydrogenation occurs in two phases: an initial low-temperature phase (80–90°C) to initiate ring saturation, followed by a high-temperature phase (95–100°C) to ensure complete conversion. This dual-temperature approach minimizes side reactions such as over-hydrogenation or decarboxylation.

Yield and Scalability

Industrial-scale implementations report molar yields of 85–97% for 3-piperidinecarboxylic acid, depending on substrate purity and reaction duration. Post-hydrogenation workup involves vacuum distillation to remove water, followed by methanol-induced crystallization. The final product exhibits a melting point >300°C and >98% purity by HPLC.

Table 1: Hydrogenation Parameters for 3-Piperidinecarboxylic Acid Synthesis

Parameter Value Source
Catalyst 5% Pd/C (1–3% loading)
Pressure 3–5 MPa H₂
Temperature 80–100°C
Reaction Time 6–9 hours
Yield 85–97%

Protection of 3-Piperidinecarboxylic Acid with Benzyl Chloroformate

Amine Functionalization Strategies

The introduction of the benzyloxycarbonyl (Cbz) group to 3-piperidinecarboxylic acid follows established carbamate-forming reactions. While the provided sources lack explicit details, standard protocols involve treating the amine with benzyl chloroformate in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10). Sodium bicarbonate or aqueous NaOH neutralizes the liberated HCl, driving the reaction to completion.

Optimization Considerations

Critical parameters for maximizing yield and purity include:

  • Stoichiometry : A 1.1:1 molar ratio of benzyl chloroformate to 3-piperidinecarboxylic acid ensures complete amine protection while minimizing esterification of the carboxylic acid group.
  • Temperature : Reactions conducted at 0–5°C reduce side products like N,N-dicarbamate formation.
  • Workup : Extraction with ethyl acetate and subsequent silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates the target compound.

Industrial-Scale Production and Challenges

Catalytic Recycling and Cost Efficiency

Large-scale hydrogenation processes face catalyst recovery challenges. Patent CN102174011A notes that Pd/C catalysts are filtered and reused for up to five cycles without significant activity loss, reducing production costs by ~15%. However, catalyst poisoning by sulfur-containing impurities necessitates rigorous substrate purification.

Analytical Characterization

Structural Confirmation

Post-synthesis analysis includes:

  • ¹H NMR : Peaks at δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, OCH₂Ph), and δ 3.80–3.20 (m, 4H, piperidine-H) confirm Cbz group incorporation.
  • IR Spectroscopy : Stretches at 1700 cm⁻¹ (C=O, carbamate) and 1680 cm⁻¹ (C=O, carboxylic acid) validate functional groups.

Purity Assessment

HPLC with UV detection (λ = 254 nm) resolves this compound at 8.2 minutes (C18 column, acetonitrile/water 60:40). Residual solvents (methanol, dichloromethane) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Analyse Des Réactions Chimiques

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is explored for its potential as a therapeutic agent. Its derivatives have shown promise in:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer.
  • Antimicrobial Activity : Comparative studies have demonstrated that this compound exhibits moderate antibacterial properties against strains like Pseudomonas aeruginosa. The zone of inhibition measured was approximately 14 mm.

The compound's biological activity can be summarized as follows:

Activity Type Description
Enzyme InhibitionPotential to inhibit certain enzymes linked to metabolic disorders
Antimicrobial PropertiesModerate activity against bacterial strains
Receptor ModulationPossible applications in modulating receptor activity for therapeutic effects

Study on Antimicrobial Activity

A comparative study involving various piperidine derivatives highlighted the antimicrobial efficacy of this compound. The results are summarized below:

Compound Zone of Inhibition (mm) Bacterial Strain
Compound A15 ± 1.0E. coli
Compound B12 ± 0.5S. aureus
This compound14 ± 0.8Pseudomonas aeruginosa

This data suggests that the compound has potential as a candidate for further development in antimicrobial therapies.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its role as an intermediate facilitates the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active compound upon enzymatic cleavage of the benzyl group. The released active compound can then interact with its target proteins or enzymes, modulating their activity and leading to the desired therapeutic effect.

Comparaison Avec Des Composés Similaires

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is similar to other compounds that contain the benzyloxycarbonyl (Cbz) protecting group. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications.

Activité Biologique

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS No. 78190-11-1) is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.293 g/mol
  • InChI Key : FFLPIVZNYJKKDM-UHFFFAOYSA-N

This compound exhibits biological activity through several mechanisms:

  • COX Inhibition : The compound is structurally similar to naproxen, a known COX-1 and COX-2 inhibitor, suggesting it may reduce inflammation by decreasing the production of prostaglandins and other inflammatory mediators through inhibition of the arachidonic acid pathway .
  • Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, influencing their catalytic activity. Notably, it can form hydrogen bonds with the active sites of enzymes, which may lead to either inhibition or activation depending on the context .

Cellular Effects

The compound has been shown to affect several cellular processes:

  • Cell Signaling : It modulates pathways involving reactive oxygen species (ROS) and oxidative stress, impacting gene expression and cellular metabolism .
  • Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cell function and survival.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as reduced oxidative stress and improved metabolic function.
  • High Doses : Toxic effects including potential liver and kidney damage, underscoring the importance of dosage optimization in therapeutic contexts .

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that can influence its biological activity and toxicity. Understanding these metabolic pathways is crucial for assessing the compound's therapeutic potential and safety profile .

Transport and Distribution

The transport mechanisms of this compound within cells involve specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization within tissues can significantly impact its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1Demonstrated COX-inhibitory activity similar to naproxen, leading to reduced inflammation in animal models.
Study 2Investigated enzyme interactions; showed significant modulation of metabolic enzymes affecting lipid levels.
Study 3Reported cellular effects related to oxidative stress modulation, indicating potential neuroprotective properties.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid?

Basic
The synthesis typically involves protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. A common approach includes:

  • Step 1 : Reacting 3-piperidinecarboxylic acid with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to introduce the Cbz group.
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.
  • Validation : Confirmation of structure using 1H^1H-NMR and IR spectroscopy to verify carbonyl (C=O) and carbamate (N–COO) functional groups .
    Key Considerations : Reaction pH and temperature must be controlled to minimize side reactions like over-substitution or hydrolysis .

Q. How can researchers optimize enantiomeric purity in derivatives of this compound?

Advanced
Enantiomeric purity is critical for pharmacological studies. Strategies include:

  • Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) with amylose-based columns and ethanol/n-hexane mobile phases to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like cyclization or functional group additions .
  • Dynamic Kinetic Resolution : Combine racemization inhibitors (e.g., enzyme-mediated systems) with selective crystallization .
    Data Analysis : Compare optical rotation values and chiral HPLC retention times against known standards .

Q. What analytical techniques are recommended for confirming structure and purity?

Basic

  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR for backbone and substituent analysis (e.g., benzyl protons at δ 7.3–7.4 ppm, carbamate carbonyl at ~155 ppm).
    • IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm1^{-1}) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
    • Melting point determination to verify consistency with literature values .

Q. How should researchers reconcile conflicting storage recommendations (e.g., 2–8°C vs. –20°C)?

Advanced
Discrepancies in storage conditions arise from stability studies under varying parameters:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess thermal and hydrolytic stability. Monitor via HPLC for degradation products (e.g., free piperidine or benzyl alcohol).
  • Recommendation : Store at –20°C for long-term stability if the compound shows sensitivity to hydrolysis; use 2–8°C for short-term storage if lyophilized and sealed under inert gas .

Q. What safety precautions are critical during handling?

Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant per GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant, H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What strategies enable regioselective functionalization of the piperidine ring?

Advanced

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., amides) to selectively functionalize the 3-position.
  • Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to direct electrophilic substitution to the nitrogen or adjacent carbons .
  • Microwave-Assisted Synthesis : Enhance reaction specificity for 3-substitution under controlled temperature/pressure .

Propriétés

IUPAC Name

1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPIVZNYJKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78190-11-1
Record name 78190-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cooled solution of nipecotic acid (10.0 g, 77.5 mmol), sodium hydroxide (3.4 g, 85 mmol), and tetrahydrofuran (50 mL) in water (100 mL) was added by simultaneous dropwise addition benzylchloroformate (13.3 mL, 93 mmol) in tetrahydrofuran (50 mL) and sodium hydroxide (3.4 g, 85 mmol) in water (50 mL). Warmed slowly to room temperature. After 24 hours tetrahydrofuran was removed in vacuo and the resulting aqueous mixture acidified with 3 N hydrochloric acid and extracted with dichloromethane (3×). The combined organic portions were dried with anhydrous magnesium sulfate. Filtration followed by evaporation of the filtrate in vacuo gave the titled compound. 1HNMR (CHCl3, 300 MHz) □ 7.45-7.20 (m, 5H); 5.14 (m, 2H); 4.21 (br s, 1H); 3.96 (m, 1H), 3.15 (br s, 1H); 2.93 (m, 1H); 2.51 (m, 1H); 2.09 (m, 1H); 1.80-1.60 (m, 2H); 1.50 (m, 1H) ppm.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

By substantially following the procedures of Example 1,A, 25.0 g (194 mmol) of nipecotic acid was protected with benzylchloroformate under basic conditions to afford 18.0 g (68 mmol; 35%) of analytically pure N-Cbz-nipecotic acid as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of piperidine-3-carboxylic acid (1.3 g, 10 mmol) in water (20 mL) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of solid of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid was obtained. LC-MS (ESI) m/z: 264 (M+1)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 500-mL 4-necked round-bottom flask was charged with a solution of NaOH (8 g, 198.00 mmol, 1.00 equiv, 99%) in H2O (200 mL). To this was added piperidine-3-carboxylic acid (25.8 g, 197.75 mmol, 1.00 equiv, 99%), in small portions at 0° C. Then, a solution of benzyl carbonochloridate (39.2 g, 227.48 mmol, 1.15 equiv, 99%) in Et2O (50 mL) was added at 0° C. over 40 minutes. Then a solution of NaOH (12 g, 1.50 equiv) in H2O (300 mL) was added drop wise with stirring at 0-10° C. The resulting solution was allowed to stir overnight at room temperature. The reaction progress was monitored by TLC (EtOAc/PE=1/1). The pH adjusted to 3 with 10% aqueous HCl. The resulting solution was extracted with ethyl acetate (3×500 mL). Combined organic layers were dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to afford 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (58 g) as white solid.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
39.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.